molecular formula C20H24N2O2 B2461214 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide CAS No. 1172942-66-3

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide

Cat. No.: B2461214
CAS No.: 1172942-66-3
M. Wt: 324.424
InChI Key: DKEGLOVRQANMDP-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tetrahydroquinoline ring system substituted with a methoxyethyl group and a benzamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyethyl moiety.

    Formation of the Benzamide Moiety: The benzamide group can be introduced by reacting the tetrahydroquinoline intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxyethyl and benzamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide
  • N-(1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide
  • N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide

Uniqueness

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group and the benzamide moiety can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-5-7-17(8-6-15)20(23)21-18-10-9-16-4-3-11-22(12-13-24-2)19(16)14-18/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEGLOVRQANMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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